2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol
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Overview
Description
2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol is a chemical compound that features a pyrazole ring substituted with phenyl groups and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethanolamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl groups and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring.
Scientific Research Applications
2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol.
Ethanolamine: Another precursor used in the synthesis.
2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-acetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with phenyl substitutions and an ethanolamine moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(1,3-diphenylpyrazol-4-yl)methylideneamino]ethanol |
InChI |
InChI=1S/C18H17N3O/c22-12-11-19-13-16-14-21(17-9-5-2-6-10-17)20-18(16)15-7-3-1-4-8-15/h1-10,13-14,22H,11-12H2 |
InChI Key |
QSIPHPLGPPTIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NCCO)C3=CC=CC=C3 |
Origin of Product |
United States |
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